molecular formula C10H14BIN2O2 B14073192 (2-Iodo-6-(piperidin-4-yl)pyridin-4-yl)boronic acid

(2-Iodo-6-(piperidin-4-yl)pyridin-4-yl)boronic acid

Cat. No.: B14073192
M. Wt: 331.95 g/mol
InChI Key: PHANELBVQPTOIC-UHFFFAOYSA-N
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Description

(2-Iodo-6-(piperidin-4-yl)pyridin-4-yl)boronic acid is an organoboron compound that features a boronic acid group attached to a pyridine ring, which is further substituted with an iodine atom and a piperidine ring. This compound is of significant interest in organic synthesis, particularly in the context of Suzuki–Miyaura coupling reactions, which are widely used for forming carbon-carbon bonds.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2-Iodo-6-(piperidin-4-yl)pyridin-4-yl)boronic acid typically involves the following steps:

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger scales. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Types of Reactions:

    Oxidation: The boronic acid group can undergo oxidation to form the corresponding alcohol or ketone.

    Reduction: The iodine atom can be reduced to form the corresponding hydrogenated compound.

    Substitution: The iodine atom can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Hydrogen gas or metal hydrides.

    Substitution: Nucleophiles such as amines, thiols, or organometallic reagents.

Major Products:

    Oxidation: Alcohols or ketones.

    Reduction: Hydrogenated pyridine derivatives.

    Substitution: Various substituted pyridine derivatives.

Scientific Research Applications

(2-Iodo-6-(piperidin-4-yl)pyridin-4-yl)boronic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of (2-Iodo-6-(piperidin-4-yl)pyridin-4-yl)boronic acid primarily involves its role as a reagent in Suzuki–Miyaura coupling reactions. In these reactions, the boronic acid group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form a new carbon-carbon bond

Comparison with Similar Compounds

Uniqueness: (2-Iodo-6-(piperidin-4-yl)pyridin-4-yl)boronic acid is unique due to the presence of both the iodine atom and the piperidine ring, which allows for a wider range of chemical reactions and applications compared to its similar compounds.

Properties

Molecular Formula

C10H14BIN2O2

Molecular Weight

331.95 g/mol

IUPAC Name

(2-iodo-6-piperidin-4-ylpyridin-4-yl)boronic acid

InChI

InChI=1S/C10H14BIN2O2/c12-10-6-8(11(15)16)5-9(14-10)7-1-3-13-4-2-7/h5-7,13,15-16H,1-4H2

InChI Key

PHANELBVQPTOIC-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC(=NC(=C1)I)C2CCNCC2)(O)O

Origin of Product

United States

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